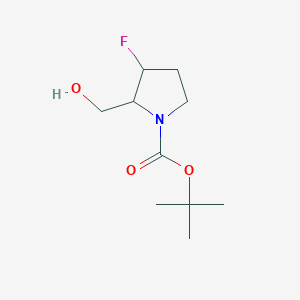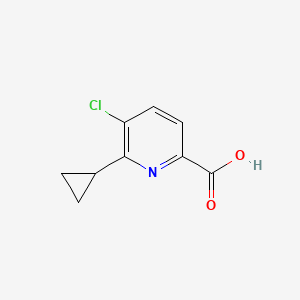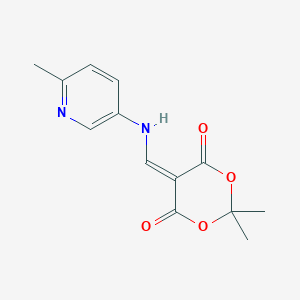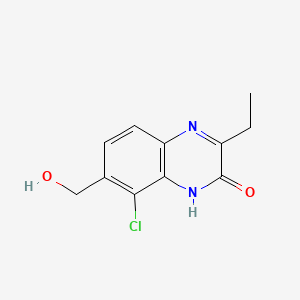![molecular formula C20H23ClN2O6 B13920762 4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B13920762.png)
4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is a complex organic compound that combines the structural features of 4-chlorobenzoic acid and (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzoic acid involves the oxidation of 4-chlorotoluene . The preparation of (4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate can be achieved through a series of reactions involving the formation of oxetane rings and subsequent functionalization with aminomethyl groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
4-Chlorobenzoic acid: A simpler compound with similar structural features.
(4-Methoxyphenyl)methyl carbamate: Shares the carbamate functional group.
Oxetane derivatives: Compounds containing the oxetane ring structure.
Uniqueness
4-Chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate is unique due to its combination of structural features from 4-chlorobenzoic acid, (4-methoxyphenyl)methyl carbamate, and oxetane derivatives. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C20H23ClN2O6 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4.C7H5ClO2/c1-17-11-4-2-10(3-5-11)6-19-12(16)15-13(7-14)8-18-9-13;8-6-3-1-5(2-4-6)7(9)10/h2-5H,6-9,14H2,1H3,(H,15,16);1-4H,(H,9,10) |
InChIキー |
DCRWMWAPOWHEFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)NC2(COC2)CN.C1=CC(=CC=C1C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-bromo-5-cyano-1-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B13920681.png)


![Tert-butyl 5-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13920690.png)

![Ethyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)acetate](/img/structure/B13920703.png)





![8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13920744.png)


